![molecular formula C17H14N4O4S B2723261 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 750619-48-8](/img/structure/B2723261.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines benzodioxin and oxadiazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H24N4O3S, with a molecular weight of 460.55 g/mol. The structure incorporates functional groups that may interact with biological targets, influencing its pharmacodynamics and pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C25H24N4O3S |
Molecular Weight | 460.55 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The oxadiazole group is known for its role in antimicrobial and anticancer activities. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival, leading to cytotoxic effects in cancer cells.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : The compound demonstrated effective inhibition at concentrations as low as 50 µM.
- Escherichia coli : Moderate activity was observed with a minimum inhibitory concentration (MIC) of 100 µM.
These findings are consistent with previous research on oxadiazole derivatives which have been reported to exhibit antimicrobial activities due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. Notably:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 25 | Significant apoptosis |
MCF7 (Breast) | 30 | Moderate cytotoxicity |
A549 (Lung) | 20 | High cytotoxicity |
These results indicate the potential of this compound as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. A notable study highlighted the synthesis of several analogs which were tested for their biological activity:
- Study on Antimicrobial Efficacy : A series of compounds were synthesized based on the oxadiazole scaffold. The lead compound exhibited over 90% inhibition against tested bacterial strains.
- Cytotoxicity Evaluation : Compounds derived from the parent structure were assessed for their cytotoxic effects on multiple cancer cell lines, revealing that modifications in substituents significantly impacted their activity profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, related compounds have shown percent growth inhibition (PGI) against various cancer cell lines, including SNB-19 and OVCAR-8. Specific derivatives have displayed PGIs ranging from 51.88% to 86.61% against different cancer types, indicating strong potential for further development in cancer therapeutics .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
---|---|---|
Compound 6h | SNB-19 | 86.61 |
Compound 6h | OVCAR-8 | 85.26 |
Compound 6h | NCI-H40 | 75.99 |
Other Compounds | Multiple Lines | Ranging from 51.88 to 67.55 |
Enzyme Inhibition Studies
Another significant application of this compound is its potential as an enzyme inhibitor. Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Table 2: Enzyme Inhibition Potentials
Compound Name | Enzyme Target | Inhibition Activity |
---|---|---|
Compound A | α-glucosidase | Moderate to strong |
Compound B | Acetylcholinesterase | Significant |
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Studies on related oxadiazole derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways .
Molecular Docking Studies
Computational studies, including molecular docking simulations, have been employed to predict the binding affinity of this compound with target proteins. These studies indicate favorable interactions with active sites of enzymes involved in disease pathways, supporting the experimental findings regarding its inhibitory effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-15(19-12-1-2-13-14(9-12)24-8-7-23-13)10-26-17-21-20-16(25-17)11-3-5-18-6-4-11/h1-6,9H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTUQGXUAKCFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.